Boron oxide hydroxide

Description

Boron oxide hydroxide, commonly recognized as metaboric acid (HBO₂), is a hydrated form of boron oxide (B₂O₃) with the chemical formula B₂O₃·H₂O. It exists in three polymorphs (α, β, and γ), with the α-form being the most stable under standard conditions . This compound is hygroscopic and reacts further with water to form orthoboric acid (H₃BO₃) . Industrially, it serves as an intermediate in the synthesis of boron-based ceramics, flame retardants, and optical glasses. Its structure consists of planar BO₃ units linked via hydrogen bonds, contributing to its moderate solubility in water (~25 g/L at 25°C) and melting point of ~236°C .

Propriétés

Formule moléculaire |

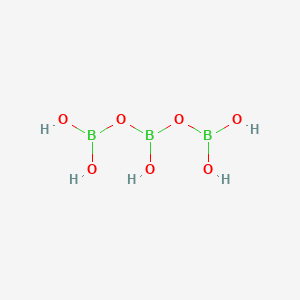

B3H5O7 |

|---|---|

Poids moléculaire |

149.5 g/mol |

Nom IUPAC |

[boronooxy(hydroxy)boranyl]oxyboronic acid |

InChI |

InChI=1S/B3H5O7/c4-1(5)9-3(8)10-2(6)7/h4-8H |

Clé InChI |

PJVLTQOLISOGIB-UHFFFAOYSA-N |

SMILES canonique |

B(O)(O)OB(O)OB(O)O |

Synonymes |

oric acid boron oxide hydroxide orthoboric acid |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Formation and Structural Dynamics

Boron oxide hydroxide forms under oxidative conditions, particularly during oxidative dehydrogenation (ODH) of alkanes over boron-containing catalysts. Surface characterization studies reveal:

-

Hexagonal boron nitride (hBN) reacts with O₂ and hydrocarbons at 500°C, forming an amorphous mixed boron oxide hydroxide (B₂O(OH)ₓ, where x = 0–3) on its surface .

-

This phase arises from the oxidation of boron edges and subsequent hydroxylation by water vapor .

-

Solid-state NMR and X-ray spectroscopy confirm the coexistence of B-O-B networks and hydroxyl groups, critical for catalytic activity .

Table 1: Structural Features of Boron Oxide Hydroxide

Reactivity with Water

Boron oxide hydroxide exhibits hygroscopic behavior and reacts with water to form boric acid derivatives:

-

Reaction with water at >100°C yields boric acid (B(OH)₃) and metaboric acid (HBO₂) :

-

Small boron oxide clusters (e.g., B₂O₃⁺) react with D₂O via low-efficiency pathways, forming deuterated hydroxylated products .

Table 2: Reaction Efficiencies with Water

| Reactant | Product | Efficiency (%) | Conditions | Source |

|---|---|---|---|---|

| B₂O₃ (glassy) | B(OH)₃ | 95–100 | 25°C, H₂O excess | |

| B₂O₃ (crystalline) | B(OH)₃ | 80–90 | 100°C | |

| B₂O(OH)ₓ surface layer | B(OH)₃ + gas-phase H₂O | <1 | 500°C, ODH |

Catalytic Activity in Oxidative Dehydrogenation

Boron oxide hydroxide acts as a radical initiator in alkane ODH:

-

Generates alkyl radicals via hydrogen abstraction from alkanes (e.g., propane, butane) :

-

Radicals propagate gas-phase chain reactions, enhancing propylene selectivity (>80%) .

-

Catalyst dilution studies show reduced chain termination, confirming heterogeneous-homogeneous mechanisms .

Thermal Decomposition and Phase Transitions

Heating induces structural reorganization:

-

Above 150°C, boron oxide hydroxide condenses into boroxol rings (B₃O₃) :

-

At 500°C, amorphous B₂O(OH)ₓ transforms into crystalline metaboric acid (HBO₂-I) .

Interaction with Hydrofluoric Acid (HF)

Comparative studies with HF highlight selectivity differences:

-

Boron oxide hydroxide reacts with HF to form fluoroborates, but efficiency is lower than with water .

-

Hydrogenated clusters (B₂O(OH)⁺) show isotope scrambling with D₂O but minimal reactivity with HF .

Surface Restructuring Under Reaction Conditions

Operando studies reveal dynamic behavior:

-

Boron oxide hydroxide layers on hBN restructure to form B-O-B networks, enhancing O₂ activation .

-

Leaching of boron species occurs in supported catalysts (e.g., B/SiO₂), forming active agglomerates .

Synthetic Routes

Boron oxide hydroxide is synthesized via:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key properties of boron oxide hydroxide and related boron-oxygen compounds:

Structural and Reactivity Differences

- Boron Oxide (B₂O₃) : Forms a glassy network of BO₃ triangles and BO₄ tetrahedra. It reacts exothermically with water to yield H₃BO₃, limiting its direct use in aqueous systems .

- Boric Acid (H₃BO₃) : Highly soluble in water, dissociating into B(OH)₃ and B(OH)₄⁻ at physiological pH. Its trigonal planar structure facilitates hydrogen bonding, enhancing its stability in biological systems .

- Borax (Na₂B₄O₇·10H₂O) : A hydrated sodium borate with a complex anion structure ([B₄O₅(OH)₄]²⁻). It buffers solutions at pH ~9.2, making it ideal for detergents and metallurgical fluxing .

Functional Performance

- Flame Retardancy : In thermoplastic polyurethane (TPU), B₂O₃ reduces peak heat release rate (pHRR) by 62% at 60 wt%, outperforming conventional additives like aluminum trihydroxide (ATH) . Zinc borate, however, offers synergistic effects with other retardants due to its thermal stability .

- Thermodynamic Behavior : Borate solutions exhibit complex speciation (e.g., B(OH)₃, B₃O₃(OH)₄⁻), influenced by pH and ionic strength. This complexity impacts their use in nuclear reactor coolants and geothermal fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.